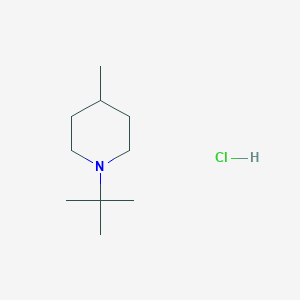
1-Tert-butyl-4-methylpiperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-4-methylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The tert-butyl and methyl groups attached to the piperidine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-Tert-butyl-4-methylpiperidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, tert-butyl chloride, and methyl iodide.
Reaction Conditions: The piperidine is first reacted with tert-butyl chloride in the presence of a base such as sodium hydroxide to form 1-tert-butylpiperidine. This intermediate is then reacted with methyl iodide under similar conditions to yield 1-tert-butyl-4-methylpiperidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the 1-tert-butyl-4-methylpiperidine to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Tert-butyl-4-methylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of secondary amines.
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-methylpiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-4-methylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
1-Tert-butyl-4-methylpiperidine;hydrochloride can be compared with other similar compounds, such as:
1-Tert-butyl-4-hydroxymethylpiperidine: This compound has a hydroxymethyl group instead of a methyl group, leading to different reactivity and applications.
1-Tert-butyl-4-phenylpiperidine: The presence of a phenyl group confers distinct chemical properties and uses in organic synthesis.
1-Tert-butyl-4-ethylpiperidine: The ethyl group provides different steric and electronic effects compared to the methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and binding properties, making it valuable in various scientific and industrial contexts.
Propiedades
Número CAS |
65927-66-4 |
|---|---|
Fórmula molecular |
C10H22ClN |
Peso molecular |
191.74 g/mol |
Nombre IUPAC |
1-tert-butyl-4-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-9-5-7-11(8-6-9)10(2,3)4;/h9H,5-8H2,1-4H3;1H |
Clave InChI |
XKVWOGOIDKWTCR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




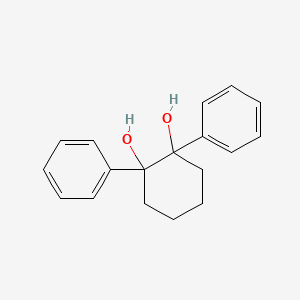


![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
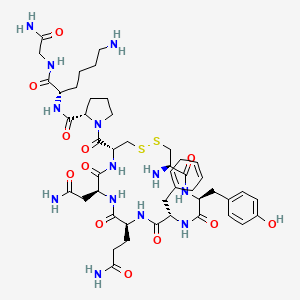

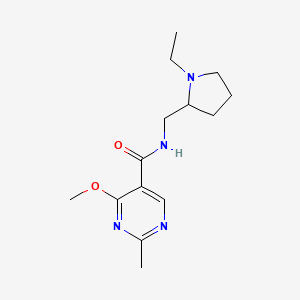
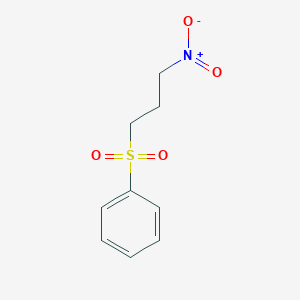
![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
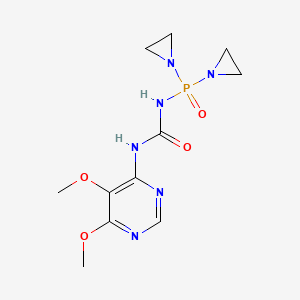
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
